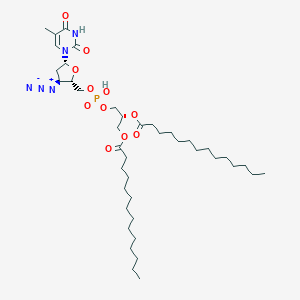

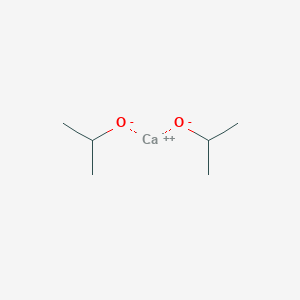

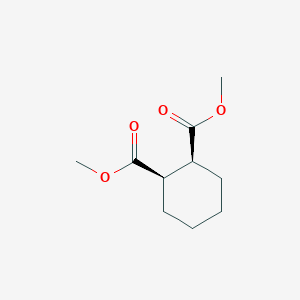

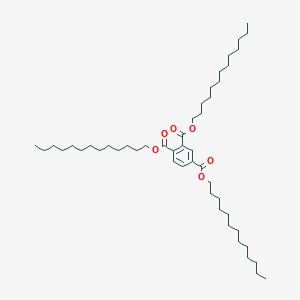

Tri(tridecyl) benzene-1,2,4-tricarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzene derivatives can involve various strategies, including catalytic processes and condensation reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene (THSB) was synthesized through the reaction between phloroglucinol and chlorosulfonic acid, which was then used as a catalyst for further synthesis . Another example is the synthesis of tris(benzocyclobutadieno)benzene through palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations . These methods highlight the versatility of benzene as a core structure for the synthesis of complex organic molecules.

Molecular Structure Analysis

Benzene derivatives can exhibit a wide range of molecular structures, from simple amides to complex supramolecular assemblies. Benzene-1,3,5-tricarboxamides (BTAs) are known for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding . The molecular structure of these compounds is crucial for their function in various applications, including nanotechnology and biomedical fields.

Chemical Reactions Analysis

Benzene derivatives can participate in a variety of chemical reactions. The papers provided discuss the use of benzene-based catalysts for the synthesis of other compounds, such as the formation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) . Additionally, the reactivity of benzene rings in the context of cycloaddition and retrocycloaddition reactions is highlighted . These reactions are fundamental to the field of organic synthesis and the development of new materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can be influenced by the nature of their substituents. For example, benzene-1,3,5-tricarboxamide derivatives with different side arm functionalities exhibit varied self-assembly behavior, morphological, and thermal properties . The carboxylic acid derivatives tend to form gels, while ester derivatives form crystalline phases with thermotropic phase transitions. These properties are important for the practical applications of these materials in various industries.

Relevant Case Studies

The papers discuss several case studies involving benzene derivatives. For instance, the coordination chemistry of flexible benzene-1,3,5-tricarboxamide derived carboxylates shows structural resilience and vaguely familiar packing motifs in the formation of porous coordination polymers . Another case study involves the synthesis and nonlinear optical properties of 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives, which demonstrate the impact of conjugation length and bridge type on optical properties .

Aplicaciones Científicas De Investigación

Polymeric Structures and Coordination Chemistry

Research demonstrates the potential of benzene tricarboxylates in forming complex polymeric and coordination structures. For example, a study explored a polymeric compound featuring benzene-1,2,4-tricarboxylate trianions, highlighting their role in chelating metal atoms and forming three-dimensional network structures, which are further stabilized by hydrogen bonding (X. Wang, Fu‐Chen Liu, Jian-Rong Li, S. Ng, 2005). This indicates the utility of such compounds in constructing intricate molecular architectures, potentially applicable in materials science and catalysis.

Supramolecular Chemistry and Self-Assembly

The benzene tricarboxamide derivative benzene-1,3,5-tricarboxamide has been recognized for its role in supramolecular chemistry, particularly in self-assembly processes. This compound forms one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding, highlighting its potential in nanotechnology, polymer processing, and biomedical applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012). The ability of these compounds to form highly ordered structures is of significant interest for developing new materials with precise molecular organization.

Catalysis

A study on amide-functionalized covalent organic frameworks (COFs) incorporating benzene tricarboxamide motifs highlights their efficiency as catalysts in chemical reactions, such as Knoevenagel condensation. This research underscores the relevance of benzene tricarboxylate derivatives in catalysis, offering pathways to more sustainable and efficient chemical processes (Yang Li, Weiben Chen, Rui-na Gao, et al., 2019).

Molecular Recognition and Sensor Applications

The study of molecular tweezers with arms of heterocyclic compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol, synthesized via microwave-assisted methods, reveals their excellent selectivity for arylamines. This selectivity, driven by hydrogen bonding and π-π stacking interactions, suggests the potential of benzene tricarboxylate derivatives in molecular recognition and sensor applications (D. Mei, 2013).

Stability and Porosity in Metal-Organic Frameworks (MOFs)

Benzene tricarboxylate derivatives have been used to enhance stability and porosity in MOFs. A specific example involves a trigonal nanosized carboxylate ligand used to construct porous MOFs, demonstrating the potential of these compounds in developing materials with enhanced gas storage and separation capabilities (Daofeng Sun, Yanxiong Ke, T. M. Mattox, et al., 2006).

Safety And Hazards

The safety data sheet for Tri(tridecyl) benzene-1,2,4-tricarboxylate advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises against letting the chemical enter drains and discharging it into the environment .

Propiedades

IUPAC Name |

tritridecyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPOLXDFMLKRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240602 | |

| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri(tridecyl) benzene-1,2,4-tricarboxylate | |

CAS RN |

94109-09-8 | |

| Record name | 1,2,4-Tritridecyl 1,2,4-benzenetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.